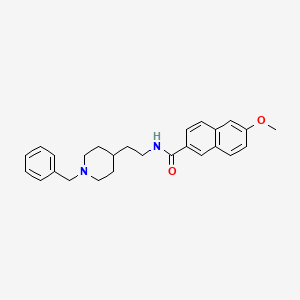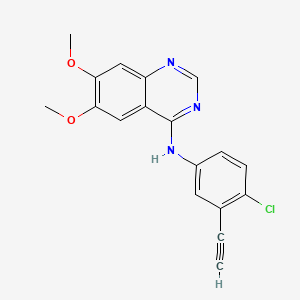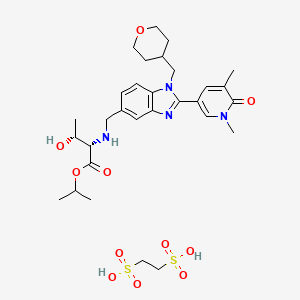![molecular formula C11H14INO4 B12396107 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione: is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, an iodine atom, and a pyridine-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the oxolane ring.
Introduction of the iodine atom: The oxolane intermediate is then subjected to iodination using reagents such as iodine and a suitable oxidizing agent.
Formation of the pyridine-dione structure: The iodinated oxolane is then reacted with a pyridine derivative under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl group or an amino group, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group and the iodine atom play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and differentiation.
相似化合物的比较
3-[(2R,5R)-5-(hydroxymethyl)-4-chlorooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione: This compound is similar in structure but contains a chlorine atom instead of an iodine atom. It exhibits different reactivity and biological activity due to the difference in halogen atoms.
3-[(2R,5R)-5-(hydroxymethyl)-4-bromooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione: This compound contains a bromine atom instead of an iodine atom. It also shows distinct chemical and biological properties.
Uniqueness: The presence of the iodine atom in 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione imparts unique reactivity and biological activity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s interactions with biological targets and its chemical behavior in reactions.
属性
分子式 |
C11H14INO4 |
|---|---|
分子量 |
351.14 g/mol |
IUPAC 名称 |
3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C11H14INO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7?,8-,9-/m1/s1 |
InChI 键 |
AZQYEWQRPZYADV-GEPGNKONSA-N |
手性 SMILES |
CC1=CC(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)I |
规范 SMILES |
CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


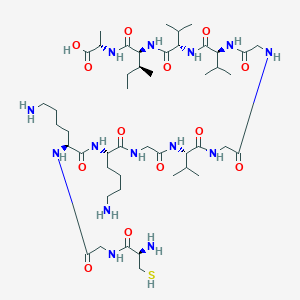
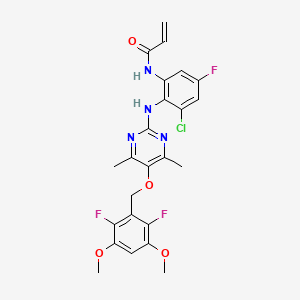


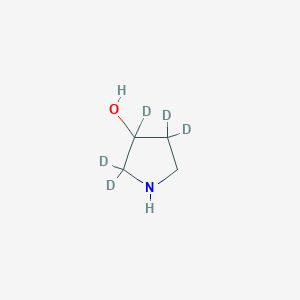
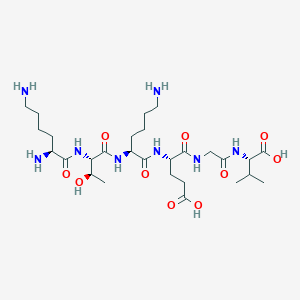
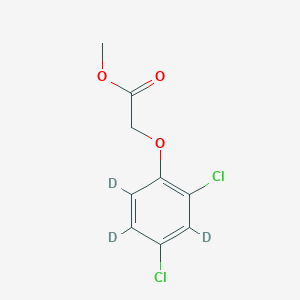
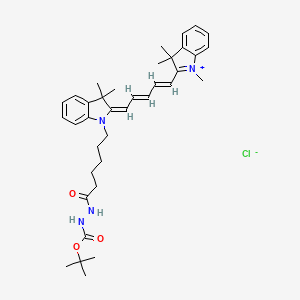
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

